Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: 80-Fold vs. 13-Fold Potency Gain Over GaAcAc Baseline Between Two Co-Identified Leads
In a virtual-screening-driven anti-proliferative study using gallium-resistant (R) human lung adenocarcinoma A549 cells, compound 5476423 (CAS 166520-35-0) exhibited an 80-fold increase in potency relative to the gallium acetylacetonate (GaAcAc) baseline. The co-identified lead compound 7919469, tested in the identical R-cell assay, showed only a 13-fold potency increase over the same GaAcAc baseline [1]. The differential between the two leads (80-fold vs. 13-fold, representing a ~6.2× greater potency gain for 5476423) provides direct head-to-head evidence that within a single screening cascade, CAS 166520-35-0 substantially outperformed a structurally distinct in-class hit. Furthermore, when combined with GaAcAc, compound 5476423 increased the efficacy of GaAcAc against R-cells by 2-fold, whereas the combination with 7919469 increased efficacy by only 1.2-fold [1]. Absolute IC₅₀ values for the individual compounds are not publicly extractable from the published abstract or accessible full-text metadata, and this limitation must be acknowledged when interpreting the fold-change comparisons.
| Evidence Dimension | Anti-proliferative potency gain over GaAcAc baseline in gallium-resistant A549 lung adenocarcinoma cells |
|---|---|
| Target Compound Data | 80-fold potency increase vs. GaAcAc; 2-fold efficacy enhancement when combined with GaAcAc |
| Comparator Or Baseline | Compound 7919469: 13-fold potency increase vs. GaAcAc; 1.2-fold combination efficacy enhancement. Baseline: GaAcAc. |
| Quantified Difference | ~6.2× greater fold-potency gain for 5476423 vs. 7919469; 1.7× greater combination efficacy enhancement |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells; anti-proliferative assay; combination treatment with GaAcAc |
Why This Matters
For procurement decisions in gallium-resistance or AXL-pathway oncology projects, this evidence identifies CAS 166520-35-0 as the substantially more potent hit among the two co-identified leads, making prioritization over compound 7919469 empirically justified.
- [1] Oyewumi MO, et al. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014;24(18):4553-4556. PMID: 25131538. View Source
